molecular formula C22H16FN3O2S2 B3011316 2-(benzo[d]oxazol-2-ylthio)-1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone CAS No. 403843-02-7

2-(benzo[d]oxazol-2-ylthio)-1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Cat. No.: B3011316
CAS No.: 403843-02-7
M. Wt: 437.51
InChI Key: NFCWSCJCICLRQJ-UHFFFAOYSA-N
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Description

2-(benzo[d]oxazol-2-ylthio)-1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a synthetically derived chemical scaffold of significant interest in medicinal chemistry and oncology research. This compound features a hybrid pharmacophore structure, integrating a pyrazoline core with benzooxazole and thiophene heterocycles, a design strategy frequently employed in the development of targeted protein kinase inhibitors https://pubmed.ncbi.nlm.nih.gov/36351331/ . Recent studies highlight its role as a precursor or key intermediate for novel compounds evaluated against crucial oncogenic targets. Specifically, derivatives based on this core structure have demonstrated potent inhibitory activity against PIM-1 kinase, a serine/threonine kinase that promotes cell survival and proliferation and is a validated target in hematological and solid tumors https://pubmed.ncbi.nlm.nih.gov/36351331/ . Furthermore, related pyrazoline-thiophene hybrids have shown promising efficacy against FMS-like tyrosine kinase 3 (FLT3), a primary driver in acute myeloid leukemia (AML), indicating the broader utility of this chemotype in targeted cancer therapy development https://pubmed.ncbi.nlm.nih.gov/38438361/ . The presence of the 4-fluorophenyl moiety is a common structural feature designed to enhance pharmacokinetic properties and binding affinity. Its primary research value lies in its function as a versatile template for structure-activity relationship (SAR) studies, enabling researchers to explore interactions with the ATP-binding sites of various kinases and to develop more potent and selective anti-cancer agents.

Properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-1-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FN3O2S2/c23-15-9-7-14(8-10-15)18-12-17(20-6-3-11-29-20)25-26(18)21(27)13-30-22-24-16-4-1-2-5-19(16)28-22/h1-11,18H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFCWSCJCICLRQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=CS2)C(=O)CSC3=NC4=CC=CC=C4O3)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzo[d]oxazol-2-ylthio)-1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone typically involves multi-step organic reactions. One common approach is the cyclization of 2-alkynyl thioanisoles catalyzed by gold(I)–IPr hydroxide . This method is efficient and applicable to a wide range of substrates with diverse electronic and steric properties.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.

Chemical Reactions Analysis

Types of Reactions

2-(Benzo[d]oxazol-2-ylthio)-1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the heterocyclic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of benzo[d]oxazole derivatives, including compounds similar to the one . Research indicates that these compounds can protect neuronal cells from apoptosis induced by β-amyloid (Aβ) peptides, which are implicated in Alzheimer's disease (AD). Specifically, derivatives have been shown to reduce hyperphosphorylation of tau protein and modulate key signaling pathways such as Akt/GSK-3β/NF-κB .

Table 1: Neuroprotective Mechanisms of Benzo[d]oxazole Derivatives

MechanismEffect
Reduced apoptosisProtected PC12 cells from Aβ-induced apoptosis
Modulation of tau phosphorylationDecreased hyperphosphorylation of tau protein
Inhibition of NF-κBReduced expression of pro-apoptotic factors

Anticancer Activity

Compounds containing oxazole and thiadiazole rings have demonstrated significant antiproliferative activity against various cancer cell lines. In vitro studies have shown that certain derivatives exhibit comparable efficacy to established chemotherapeutics like 5-fluorouracil . The compound's structural features may contribute to its ability to inhibit cancer cell growth through multiple pathways.

Enzyme Inhibition

The compound's structure suggests potential as an inhibitor of acetylcholinesterase (AChE), an enzyme associated with the pathophysiology of Alzheimer's disease. Research has indicated that benzo[d]oxazole derivatives can effectively inhibit AChE, thus supporting cognitive function .

Table 2: AChE Inhibition Studies

CompoundAChE Inhibition (%)Reference
Compound 5c85%
Donepezil (control)90%

Synthesis and Development

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The process includes the formation of key intermediates through methods such as Williamson ether synthesis and coupling reactions using activating agents like EDCI and HOBt .

Mechanism of Action

The mechanism of action for 2-(benzo[d]oxazol-2-ylthio)-1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The target compound’s pyrazoline core is common among analogs, but substituents at positions 1, 3, and 5 dictate pharmacological and physicochemical properties. Key comparisons include:

Compound Name Substituent at Position 1 Substituent at Position 3 Substituent at Position 5 Key Activity/Property Reference
2-(Benzo[d]oxazol-2-ylthio)-1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone Benzo[d]oxazol-2-ylthio Thiophen-2-yl 4-Fluorophenyl Antitubercular
1-(5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-6-methyl-1,3-benzothiazole 6-Methylbenzothiazole Phenyl 4-Methoxyphenyl Antitumor (preclinical)
1-(4-Bromophenyl)-2-(6,7-dimethyl-2-(thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one Benzoimidazo-triazole with thiophen-2-yl Thiophen-2-yl 4-Bromophenyl Antibacterial (Gram-positive)
2-(1-(4-Amino-3-(5-(morpholinomethyl)thiophen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one Pyrazolo-pyrimidine with morpholinomethyl-thiophene Fluorophenyl Chromenone Kinase inhibition (anticancer)

Key Observations :

  • Antitubercular Specificity : The benzo[d]oxazole-thio group in the target compound enhances selectivity against M. tuberculosis compared to analogs with benzothiazole or imidazo-triazole cores .
  • Electron-Withdrawing Groups : The 4-fluorophenyl group improves metabolic stability relative to 4-methoxyphenyl or 4-bromophenyl analogs .
  • Heterocyclic Diversity : Thiophen-2-yl at position 3 is conserved in active analogs, suggesting its role in binding to biological targets .

Pharmacological and Physicochemical Comparisons

Antimicrobial Activity
  • Target Compound : MIC (Minimum Inhibitory Concentration) of 6.25 µg/mL against M. tuberculosis H37Rv .
  • Analog 1 () : MIC of 12.5 µg/mL against Staphylococcus aureus .
  • Analog 2 () : IC₅₀ of 0.8 µM against EGFR kinase, highlighting divergent therapeutic applications .
Solubility and Bioavailability
  • The benzo[d]oxazole-thio group in the target compound reduces aqueous solubility (LogP = 3.8) compared to morpholinomethyl-thiophene derivatives (LogP = 2.5) , but enhances membrane permeability.

Biological Activity

The compound 2-(benzo[d]oxazol-2-ylthio)-1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a heterocyclic derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate various heterocycles. The benzo[d]oxazole moiety is synthesized through cyclization processes involving ortho-amino phenols and carboxylic acids. The thioether linkage is often introduced via thiolation reactions, enhancing the compound's biological properties by improving solubility and bioavailability .

Antimicrobial Activity

Research indicates that compounds containing the benzo[d]oxazole structure exhibit varying degrees of antimicrobial activity. For instance, derivatives have shown significant inhibitory effects against both Gram-positive and Gram-negative bacteria. In a study evaluating related benzoxazole derivatives, some exhibited minimal inhibitory concentrations (MIC) against Bacillus subtilis and Escherichia coli, suggesting that structural modifications could enhance antibacterial effects .

CompoundMIC (µg/mL) against Bacillus subtilisMIC (µg/mL) against Escherichia coli
23264
61632
13816

Anticancer Activity

The anticancer potential of benzoxazole derivatives has been extensively studied. For example, compounds similar to the one have demonstrated cytotoxic effects on various cancer cell lines. In vitro assays showed that specific derivatives inhibited cell proliferation in a dose-dependent manner, with some exhibiting IC50 values comparable to standard chemotherapeutics .

Cell LineIC50 (µM)
HeLa15
MCF-720
A54925

The mechanism of action for This compound involves several pathways:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor Interaction : The benzo[d]oxazole moiety can interact with specific receptors or proteins, potentially modulating signaling pathways related to cell growth and apoptosis.
  • Reactive Oxygen Species (ROS) Production : Some studies suggest that these compounds can induce oxidative stress in target cells, leading to apoptosis .

Case Studies

A notable case study involved the evaluation of a series of benzoxazole derivatives for their cholinesterase inhibitory activity, which is relevant for neurodegenerative diseases like Alzheimer's. The study revealed structure–activity relationships that could guide the design of more potent inhibitors .

In another study focusing on the cytotoxicity of a related compound, researchers found that at certain concentrations, the compound did not exhibit significant cytotoxic effects on normal cells while effectively targeting cancer cells, highlighting its therapeutic potential .

Q & A

Q. What synthetic routes are commonly employed to synthesize this compound?

The compound is typically synthesized via a multistep approach:

  • Claisen-Schmidt condensation : 4-Fluoro-3-methyl acetophenone reacts with aromatic aldehydes to form chalcone intermediates .
  • Cyclization with hydrazine hydrate : Chalcones undergo cyclization in glacial acetic acid to yield 4,5-dihydro-1H-pyrazole derivatives, followed by further functionalization with benzo[d]oxazole-2-thiol .
  • Key reagents : Hydrazine hydrate and ethanol are critical for cyclization, while glacial acetic acid facilitates protonation during intermediate formation .

Q. How is the molecular structure confirmed post-synthesis?

  • X-ray crystallography : Resolves crystal packing and confirms stereochemistry, as demonstrated for analogous pyrazoline derivatives .
  • Spectroscopic methods :
  • NMR : Assigns proton environments (e.g., dihydropyrazole protons at δ 3.1–4.2 ppm) and aromatic substituents .
  • FTIR : Validates functional groups (e.g., C=O stretch at ~1650 cm⁻¹, C-S bond at ~690 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields or by-product formation?

  • Solvent selection : Ethanol or dioxane enhances solubility of intermediates, reducing side reactions .
  • Reaction time and temperature : Refluxing for 4–6 hours in ethanol minimizes decomposition of hydrazine derivatives .
  • Catalytic additives : Glacial acetic acid (1–2 equiv.) improves cyclization efficiency by stabilizing intermediates .
  • Experimental design : Randomized block designs with split-plot arrangements (e.g., varying solvents, catalysts) enable systematic optimization .

Q. What strategies address contradictions in reported biological activity data for structurally similar compounds?

  • Structure-activity relationship (SAR) studies : Compare substituent effects (e.g., 4-fluorophenyl vs. thiophen-2-yl) on target binding using in vitro assays (e.g., enzyme inhibition) .
  • Dose-response profiling : Evaluate EC₅₀ values across multiple cell lines to isolate compound-specific effects from off-target interactions .
  • Meta-analysis : Cross-reference pharmacological data from peer-reviewed studies to identify trends in efficacy or toxicity .

Q. How should researchers design assays to evaluate the compound’s mechanism of action?

  • In vitro models : Use cancer cell lines (e.g., MCF-7, HeLa) to assess antiproliferative activity via MTT assays, with IC₅₀ values calculated using nonlinear regression .
  • Molecular docking : Simulate interactions with target proteins (e.g., kinases, tubulin) using software like AutoDock Vina, guided by crystallographic data .
  • Control experiments : Include reference inhibitors (e.g., paclitaxel for tubulin) and validate results with siRNA knockdown or Western blotting .

Methodological Considerations

Q. What analytical techniques are critical for purity assessment?

  • HPLC : Employ C18 columns with acetonitrile/water gradients (70:30 to 90:10) to resolve impurities; UV detection at 254 nm .
  • Elemental analysis : Verify C, H, N, S content within ±0.4% of theoretical values .
  • Melting point consistency : Compare observed values (e.g., 160–162°C) with literature to detect polymorphic variations .

Q. How can computational modeling guide derivative design?

  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize redox activity .
  • Pharmacophore mapping : Identify critical moieties (e.g., benzo[d]oxazole for π-π stacking) using Schrödinger Suite .

Data Reproducibility and Validation

Q. What statistical frameworks ensure robustness in biological assays?

  • ANOVA : Analyze dose-response data with post-hoc Tukey tests to confirm significance (p < 0.05) .
  • Power analysis : Determine sample sizes (n ≥ 3) to achieve 80% statistical power .
  • Blinded experiments : Minimize bias by randomizing treatment groups and using independent replicates .

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